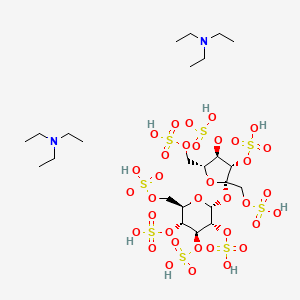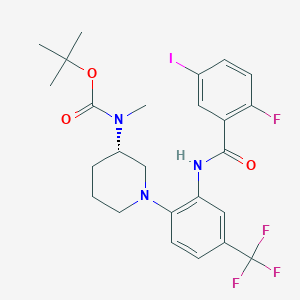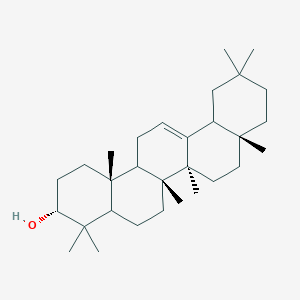
Sucrose octasulfate triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose octasulfate triethylammonium salt is a chemical compound known for its unique properties and applications. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylammonium. This compound is often used in various scientific and industrial applications due to its ability to form protective layers and its reactivity in different chemical environments .
Preparation Methods
The synthesis of sucrose octasulfate triethylammonium salt involves several steps. The primary method includes reacting sucrose with sulfuric acid to form sucrose octasulfate. This intermediate is then reacted with triethylamine to form the final product. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure high purity and yield .
Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently. The process may include steps such as concentration, crystallization, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Sucrose octasulfate triethylammonium salt undergoes various chemical reactions, including substitution and complex formation. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, the compound can form a viscous adhesive gel, which is useful in protective applications .
Scientific Research Applications
Sucrose octasulfate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying complex formation and reactivity. In biology, it is used to study cell membrane interactions and protective mechanisms. In medicine, it is known for its use in treating gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD). The compound forms a protective barrier on the mucosal surfaces, preventing damage from stomach acids .
In the industrial sector, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension and stabilize emulsions makes it valuable in the production of detergents, lubricants, and other chemical products .
Mechanism of Action
The mechanism of action of sucrose octasulfate triethylammonium salt involves its ability to form protective layers on surfaces. In the gastrointestinal tract, it binds to ulcer sites, creating a physical barrier that protects the underlying tissue from stomach acid and enzymes. This barrier prevents further damage and allows the tissue to heal. The compound’s ability to form a gel-like layer under acidic conditions is a key aspect of its protective mechanism .
Comparison with Similar Compounds
Sucrose octasulfate triethylammonium salt is unique compared to other similar compounds due to its specific combination of sulfate groups and triethylammonium. Similar compounds include sucralfate, which is also used for treating gastrointestinal disorders, and other sulfate derivatives of sugars. this compound stands out due to its higher reactivity and ability to form stable protective layers .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its ability to form protective layers and its reactivity, make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Properties
Molecular Formula |
C24H52N2O35S8 |
|---|---|
Molecular Weight |
1185.2 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.2C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;2*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);2*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
InChI Key |
XNAIBCDCWHAHBE-HCJAYUHRSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)




![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)





